molecular formula C13H10N2OS B14201486 2H-1-Benzopyran-2-thione, 6-(1H-imidazol-1-ylmethyl)- CAS No. 828265-67-4

2H-1-Benzopyran-2-thione, 6-(1H-imidazol-1-ylmethyl)-

Cat. No.: B14201486
CAS No.: 828265-67-4
M. Wt: 242.30 g/mol
InChI Key: DUPWCRFJOVHQKN-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-thione, 6-(1H-imidazol-1-ylmethyl)- is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran ring fused with a thione group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-thione, 6-(1H-imidazol-1-ylmethyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzopyran precursors with imidazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-thione, 6-(1H-imidazol-1-ylmethyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The imidazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2H-1-Benzopyran-2-thione, 6-(1H-imidazol-1-ylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-thione, 6-(1H-imidazol-1-ylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The imidazole moiety can bind to active sites of enzymes, inhibiting their activity. The benzopyran ring can interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-2-thione, 6-(1H-imidazol-1-ylmethyl)- is unique due to the presence of both the thione and imidazole groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.

Properties

CAS No.

828265-67-4

Molecular Formula

C13H10N2OS

Molecular Weight

242.30 g/mol

IUPAC Name

6-(imidazol-1-ylmethyl)chromene-2-thione

InChI

InChI=1S/C13H10N2OS/c17-13-4-2-11-7-10(1-3-12(11)16-13)8-15-6-5-14-9-15/h1-7,9H,8H2

InChI Key

DUPWCRFJOVHQKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=S)O2)C=C1CN3C=CN=C3

Origin of Product

United States

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